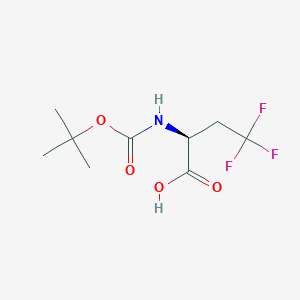

(S)-Boc-2-amino-4,4,4-trifluoro-butyric acid

説明

(S)-Boc-2-amino-4,4,4-trifluoro-butyric acid is a chiral amino acid derivative. It is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties. The compound is often used in the synthesis of peptides and other complex organic molecules due to its stability and reactivity.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Boc-2-amino-4,4,4-trifluoro-butyric acid typically involves the protection of the amino group with a Boc (tert-butoxycarbonyl) group. One common method includes the reaction of (S)-2-amino-4,4,4-trifluorobutyric acid with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and yield of the production process.

化学反応の分析

Types of Reactions: (S)-Boc-2-amino-4,4,4-trifluoro-butyric acid can undergo various chemical reactions, including:

Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Deprotection: The Boc group can be removed under acidic conditions to yield the free amino acid.

Common Reagents and Conditions:

Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection yields the free amino acid, while substitution reactions can produce various substituted derivatives.

科学的研究の応用

Pharmaceutical Development

Key Role in Drug Synthesis

- The trifluoromethyl group in (S)-Boc-2-amino-4,4,4-trifluoro-butyric acid enhances the bioactivity of pharmaceuticals by improving their pharmacokinetic properties. This characteristic is particularly beneficial for developing drugs targeting metabolic disorders and other diseases .

Case Study: Drug Design

- Researchers have utilized this compound as an intermediate in synthesizing novel drugs that exhibit enhanced stability and efficacy. For instance, studies have shown that incorporating fluorinated amino acids can lead to compounds with improved binding affinities to biological targets .

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

- This compound serves as a valuable building block in SPPS, allowing for the creation of peptides with increased stability and bioactivity. The introduction of this amino acid into peptide sequences can significantly enhance their therapeutic potential .

Example: Enhanced Stability

- In a study focusing on the synthesis of cyclic peptides, the incorporation of this compound resulted in higher cyclization yields due to its steric properties, which favor the formation of β-turns in peptide structures .

Biochemical Research

Studying Enzyme Mechanisms

- The compound is instrumental in biochemical research for studying enzyme mechanisms and protein interactions. Its unique structure allows researchers to investigate how modifications to amino acids affect biological processes, potentially leading to new therapeutic strategies .

Application: Enzyme Inhibition Studies

- Researchers have reported using this compound to develop inhibitors for specific enzymes involved in metabolic pathways. This has implications for designing drugs that can effectively modulate these pathways .

Material Science

Development of Fluorinated Polymers

- The unique properties of this compound make it suitable for developing fluorinated polymers known for their chemical resistance and thermal stability. These materials are valuable in industries such as coatings and electronics .

Case Study: Coating Applications

- Fluorinated polymers developed using this compound have been shown to exhibit superior performance in protective coatings due to their enhanced durability and resistance to environmental degradation .

Analytical Chemistry

Standard in Chromatographic Techniques

- This compound is frequently used as a standard in chromatographic methods for quantifying related compounds in various samples. Its reliable performance enhances the accuracy of analytical results across different research applications .

Example: Amino Acid Quantification

- In analytical studies focusing on amino acids, this compound has been used to establish calibration curves that facilitate the precise quantification of amino acids in biological samples .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Intermediate for novel drug synthesis targeting metabolic disorders | Improved pharmacokinetic properties |

| Peptide Synthesis | Building block in SPPS for creating stable peptides | Enhanced stability and bioactivity |

| Biochemical Research | Studying enzyme mechanisms and protein interactions | Insights into therapeutic strategies |

| Material Science | Development of fluorinated polymers | Chemical resistance and thermal stability |

| Analytical Chemistry | Standard in chromatographic techniques | Enhanced accuracy in quantification |

作用機序

The mechanism of action of (S)-Boc-2-amino-4,4,4-trifluoro-butyric acid involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, making it a valuable tool in biochemical studies. The Boc group provides stability and protects the amino group during synthetic processes.

類似化合物との比較

- (S)-2-amino-4,4,4-trifluorobutyric acid

- (S)-Boc-2-amino-3,3,3-trifluoropropionic acid

- (S)-Boc-2-amino-2,2,2-trifluoroethanol

Uniqueness: (S)-Boc-2-amino-4,4,4-trifluoro-butyric acid is unique due to the presence of both the Boc protecting group and the trifluoromethyl group. This combination provides enhanced stability and reactivity, making it a versatile compound in synthetic chemistry and biochemical research.

生物活性

(S)-Boc-2-amino-4,4,4-trifluoro-butyric acid (CAS 544479-61-0) is a fluorinated amino acid derivative that has garnered attention in the fields of medicinal chemistry and proteomics due to its unique structural features and biological properties. This compound, characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group and three fluorine atoms on the butyric acid backbone, exhibits significant biological activity that influences protein structure and function.

Chemical Structure and Properties

The molecular formula for this compound is C9H14F3NO4, with a molecular weight of approximately 257.21 g/mol. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, which can improve the pharmacokinetic properties of peptide drugs synthesized from it .

Biological Activity

Research indicates that this compound and its derivatives have multiple biological activities:

-

Influence on Protein Conformation :

- Studies using nuclear magnetic resonance (NMR) spectroscopy have shown that modifications at the amino acid level can significantly affect peptide folding and interactions with other biomolecules. This is crucial for designing peptides with specific biological activities.

- Role in Peptide Synthesis :

- Potential Drug Development :

Case Study 1: Peptide Design

In a study focused on peptide design, researchers incorporated this compound into a peptide sequence aimed at enhancing binding affinity to a specific protein target. The incorporation of this amino acid resulted in improved stability and bioavailability compared to peptides synthesized without it.

Case Study 2: Pharmacokinetic Studies

A pharmacokinetic study evaluated the absorption and metabolism of peptides containing this compound. Results indicated that peptides with this amino acid exhibited prolonged half-lives in circulation due to enhanced lipophilicity provided by the trifluoromethyl group .

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds, the following table summarizes key structural features and biological implications:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Boc-3-amino-4,4,4-trifluorobutyric acid | Similar structure with a different amino position | Potentially different biological activity profiles |

| 2-Amino-4,4,4-trifluorobutyric acid | Lacks protective Boc group | More reactive due to unprotected amino group |

| Boc-alanine | Simple structure without trifluoromethyl group | Less lipophilic compared to trifluoro derivatives |

| Fmoc-2-amino-4,4,4-trifluorobutyric acid | Uses Fmoc protection instead of Boc | Different deprotection conditions required |

特性

IUPAC Name |

(2S)-4,4,4-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14F3NO4/c1-8(2,3)17-7(16)13-5(6(14)15)4-9(10,11)12/h5H,4H2,1-3H3,(H,13,16)(H,14,15)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCUKFQMRNHNNQY-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181128-25-6 | |

| Record name | (2S)-2-{[(tert-butoxy)carbonyl]amino}-4,4,4-trifluorobutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。